5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one
Overview
Description
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one is a complex organic compound characterized by a fused ring system that includes benzene, chromene, and diazepine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with salicylaldehyde in the presence of a base can lead to the formation of the chromeno-diazepine core. The reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
Mechanism of Action
The mechanism of action of 5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dihydrobenzodioxine derivatives: These compounds share a similar fused ring system but differ in the presence of oxygen atoms in the ring.
Azobenzene derivatives: These compounds have a similar diazepine core but differ in the substitution pattern and the presence of azo groups.
Uniqueness
5a,6-dihydrobenzo[b]chromeno[2,3-e][1,4]diazepin-13(11H)-one is unique due to its specific ring fusion and the presence of both chromene and diazepine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
6,11-dihydro-5aH-chromeno[2,3-b][1,5]benzodiazepin-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-5-1-4-8-14(10)20-16-11(15)9-17-12-6-2-3-7-13(12)18-16/h1-9,16-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZSNYMUHDMBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CNC4=CC=CC=C4NC3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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